N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide, also known as FP5, is a chemical compound with potential applications in scientific research.
Mechanism of Action
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide works by binding to the active site of the targeted protein kinase, preventing its activity. This results in downstream effects on cellular processes that are regulated by this kinase.
Biochemical and Physiological Effects
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the specific cellular processes being studied. It has been implicated in the regulation of cell growth and proliferation, as well as apoptosis and autophagy.
Advantages and Limitations for Lab Experiments
One advantage of using N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide in lab experiments is its selectivity for the targeted protein kinase, which allows for more specific and controlled studies. However, its potency and specificity may also make it difficult to use in certain experimental contexts, and its effects may not be generalizable to other cellular processes or systems.
Future Directions
There are several potential future directions for research on N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide. One area of interest is the development of more potent and selective inhibitors of the targeted protein kinase, which could have therapeutic applications in diseases such as cancer. Additionally, further studies are needed to elucidate the specific cellular processes and pathways regulated by this kinase and its inhibitors, which could provide insights into the underlying mechanisms of disease and potential therapeutic targets.
Synthesis Methods
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of furan-2-ylmethanol and pyridin-2-ylmethanol with 4,5-dimethoxyphthalic anhydride followed by a coupling reaction with 5-amino-2-chlorobenzoic acid. The final product is obtained through acid-catalyzed cyclization of the intermediate compound.
Scientific Research Applications
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide has potential applications in scientific research as a tool to study the function of certain proteins and enzymes. It has been shown to selectively inhibit the activity of a specific protein kinase, making it a useful tool for studying the role of this kinase in various cellular processes.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-19(14-6-7-17-18(10-14)25-13-24-17)21(12-16-5-3-9-23-16)11-15-4-1-2-8-20-15/h1-10H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRLRTYYGOHZMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N(CC3=CC=CC=N3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.